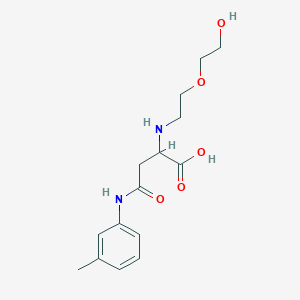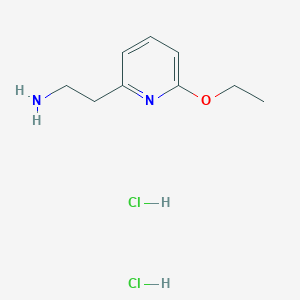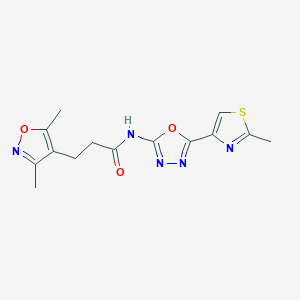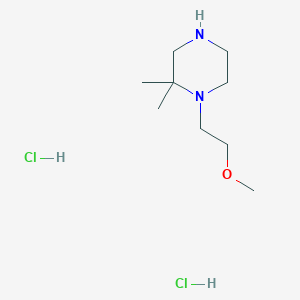![molecular formula C17H18Cl2N2O3S B2532134 N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide CAS No. 1009251-83-5](/img/structure/B2532134.png)
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Scientific Research Applications
Sulfonamides in Therapeutic Applications
Sulfonamides have been a cornerstone in medicinal chemistry due to their presence in a wide array of clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing their versatile therapeutic applications. Notably, novel drugs such as apricoxib and pazopanib, which also incorporate the sulfonamide group, exhibit significant antitumor activity. The literature emphasizes the ongoing need for novel sulfonamides to serve as selective drugs across various domains, including antiglaucoma, antitumor, and diagnostic tools, highlighting the privileged nature of this structural motif in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Applications
Sulfonamide CAIs play a critical role in managing glaucoma, one of the major causes of blindness globally. These inhibitors work by reducing intraocular pressure, showcasing the importance of developing new CAIs to address the urgent need for innovative treatments in this field. Most patents in this area deal with sulfonamide CAIs incorporating nitric oxide-donating moieties and hybrids incorporating sulfonamide and prostaglandin analogs (Masini, Carta, Scozzafava, & Supuran, 2013).
Diuretics and Cardiovascular Applications
Sulfonamide-containing diuretics, acting through carbonic anhydrase inhibition, have shown efficacy in managing cardiovascular diseases and obesity. These drugs provide a polypharmacological approach, indicating potential benefits beyond their primary indications. The inhibition of renal carbonic anhydrases by these compounds has implications for blood pressure regulation and organ protection, emphasizing the importance of sulfonamides in cardiovascular therapeutics (Carta & Supuran, 2013).
Anticancer and Neurological Disorders
Sulfonamide analogs, particularly N-sulfonylamino azinones, have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. These compounds have also shown promise in treating neurological disorders due to their role as competitive AMPA receptor antagonists, suggesting their potential in addressing epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWURSRRXARIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)



![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)



![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)